Bis(1H-tetrazole-5-yl)methanone oxime
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Overview
Description
Bis(1H-tetrazole-5-yl)methanone oxime is a nitrogen-rich energetic compound known for its high thermal stability and significant nitrogen content.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(1H-tetrazole-5-yl)methanone oxime can be synthesized from inexpensive starting materials through a series of chemical reactions. The synthesis involves the reaction of 1H-tetrazole-5-carbaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by further reactions to form the desired oxime .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Bis(1H-tetrazole-5-yl)methanone oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced nitrogen compounds.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like water or organic solvents .
Major Products
The major products formed from these reactions include nitrogen oxides, amines, and substituted tetrazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis(1H-tetrazole-5-yl)methanone oxime has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of nitrogen-rich energetic materials and salts.
Biology: The compound’s high nitrogen content makes it a potential candidate for studying nitrogen metabolism and related biological processes.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with high nitrogen content.
Mechanism of Action
The mechanism by which Bis(1H-tetrazole-5-yl)methanone oxime exerts its effects involves the release of nitrogen gas upon decomposition. This release of gas contributes to the compound’s energetic properties, making it useful in applications requiring rapid gas generation. The molecular targets and pathways involved in its action are primarily related to its ability to undergo rapid decomposition and release energy .
Comparison with Similar Compounds
Similar Compounds
5,5′-(Hydrazonomethylene)bis(1H-tetrazole): Another nitrogen-rich tetrazole with similar energetic properties.
N,N-bis(1H-tetrazole-5-yl)-amine: Known for its use in the synthesis of energetic complexes.
Uniqueness
Bis(1H-tetrazole-5-yl)methanone oxime is unique due to its high nitrogen content and excellent thermal stability. These properties make it a valuable compound for applications in energetic materials, where stability and high energy release are crucial .
Properties
Molecular Formula |
C3H3N9O |
---|---|
Molecular Weight |
181.12 g/mol |
IUPAC Name |
N-[bis(2H-tetrazol-5-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C3H3N9O/c13-8-1(2-4-9-10-5-2)3-6-11-12-7-3/h13H,(H,4,5,9,10)(H,6,7,11,12) |
InChI Key |
TXRZKHCSOAABIP-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NNN=N1)C(=NO)C2=NNN=N2 |
Origin of Product |
United States |
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